molecular formula C15H24O2 B1673425 HTHQ CAS No. 148081-72-5

HTHQ

Cat. No.: B1673425
CAS No.: 148081-72-5
M. Wt: 236.35 g/mol
InChI Key: ATMNQRRJNBCQJO-UHFFFAOYSA-N
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Scientific Research Applications

HX-1171 has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in treating diabetes by enhancing insulin secretion and reducing oxidative stress in pancreatic beta cells . It has also been investigated for its potential to treat hepatic fibrosis by reducing collagen accumulation and improving liver function . In addition to its medical applications, HX-1171 is also used in research related to oxidative stress and antioxidant mechanisms.

Mechanism of Action

Target of Action

HTHQ, also known as 4-(Hexyloxy)-2,3,6-trimethylphenol, is a potent lipophilic phenolic antioxidant . It has been found to interact directly with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen . ROS play a crucial role in cell signaling and homeostasis, but when their concentrations increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

This compound exhibits its antioxidant activity by directly reacting with ROS and scavenging them to form more stable free radicals . This action helps to neutralize the harmful effects of ROS, thereby protecting cells from oxidative stress .

Biochemical Pathways

It has been observed that this compound can modulate oxidative stress-related signaling pathways . For instance, in a study on l-DOPA-induced cytotoxicity in PC12 cells, this compound was found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . It also normalized l-DOPA-reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Result of Action

The primary result of this compound’s action is the protection of cells from oxidative stress-induced damage . By scavenging ROS and modulating oxidative stress-related signaling pathways, this compound can prevent cell death and promote cell survival . This suggests that this compound may have potential therapeutic applications in conditions characterized by oxidative stress.

Safety and Hazards

When handling HTHQ, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1-O-Hexyl-2,3,5-trimethylhydroquinone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . This compound also normalizes the reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Cellular Effects

1-O-Hexyl-2,3,5-trimethylhydroquinone has been shown to have protective effects against l-DOPA-induced cell death in PC12 cells . It also ameliorates cerebral ischemia/reperfusion (I/R) injury, as demonstrated by the decreased infarct volume ratio, neurological deficits, oxidative stress, and neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-O-Hexyl-2,3,5-trimethylhydroquinone involves its antioxidative activity. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals . This compound also modulates the ERK1/2-p38MAPK-JNK1/2-Bad-Bax signaling pathway, thereby exhibiting protective effects against l-DOPA-induced cell death .

Dosage Effects in Animal Models

In animal models, 1-O-Hexyl-2,3,5-trimethylhydroquinone has been shown to prevent experimental hepatic fibrosis induced by dimethylnitrosamine (DMN) in male SD rats . The compound was orally administered at dosages of 50, 100, and 200 mg/kg . In the groups receiving 100 and 200 mg/kg of the compound, relative liver weight and serum chemistry level improved significantly .

Preparation Methods

The synthetic route for HX-1171 involves the alkylation of 2,3,5-trimethylhydroquinone with hexyl bromide under basic conditions The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of HX-1171

Chemical Reactions Analysis

HX-1171 undergoes various chemical reactions, including oxidation and reduction. As an antioxidant, it can donate electrons to neutralize reactive oxygen species (ROS), thereby undergoing oxidation itself . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

4-hexoxy-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMNQRRJNBCQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020697
Record name 1-O-Hexyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148081-72-5
Record name HTHQ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148081-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Hexyl-2,3,5-trimethylhydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HX-1171
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-O-Hexyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HX-1171
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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